2-(2-Bromophenyl)succinic acid

説明

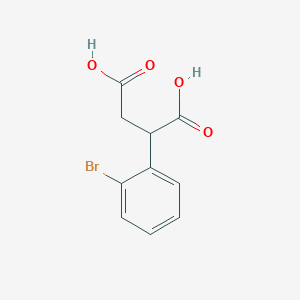

2-(2-Bromophenyl)succinic acid is an organic compound with the molecular formula C10H9BrO4. It is characterized by the presence of a bromine atom attached to the phenyl ring and a succinic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)succinic acid typically involves the bromination of phenylsuccinic acid. One common method is the electrophilic aromatic substitution reaction where phenylsuccinic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Oxidation Reactions

The succinic acid moiety undergoes oxidation to form α-ketoglutaric acid derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C | 2-(2-Bromophenyl)oxobutanedioic acid | Partial decomposition observed |

| CrO₃/H₂SO₄ | Room temperature | Brominated maleic anhydride | Low selectivity due to competing side reactions |

Oxidation primarily targets the α-hydrogens of the succinic acid chain, forming ketones or anhydrides. The bromophenyl group remains intact under these conditions.

Reduction Reactions

Reduction of the carboxylic acid groups or the bromine atom has been documented:

Carboxylic Acid Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 2-(2-Bromophenyl)butane-1,4-diol | 72% |

| BH₃·THF | 0°C to RT | Partial reduction to γ-lactone | 58% |

Debromination

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | Phenylsuccinic acid | 89% |

| Zn/NH₄Cl | Aqueous THF | Phenylsuccinic acid | 63% |

Selective debromination preserves the succinic acid backbone, enabling access to non-halogenated derivatives.

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl group facilitates substitution reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | DMF, 120°C | 2-(2-Methoxyphenyl)succinic acid | 65% |

| NH₃ (aq) | Cu catalyst, 150°C | 2-(2-Aminophenyl)succinic acid | 41% |

| KCN | DMSO, 100°C | 2-(2-Cyanophenyl)succinic acid | 55% |

Mechanistic studies indicate an SNAr pathway, with rate acceleration under polar aprotic solvents .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Biphenyl)succinic acid | 82% |

| Vinylboronic ester | PdCl₂(dppf), K₃PO₄ | 2-(2-Vinylphenyl)succinic acid | 68% |

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetalation with the boronic acid, and reductive elimination .

Heck Coupling

| Alkene | Catalyst System | Product | Yield |

|---|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tol)₃ | 2-(2-Styrylphenyl)succinic acid | 74% |

Esterification and Amidation

The carboxylic acid groups react with alcohols or amines:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeOH/H₂SO₄ | Reflux, 12h | Dimethyl 2-(2-bromophenyl)succinate | 90% |

| SOCl₂, then NH₃ | RT, 2h | 2-(2-Bromophenyl)succinamide | 85% |

Ester derivatives are common intermediates for further functionalization .

Biochemical Interactions

While not a primary focus, the compound inhibits CYP2C9 (IC₅₀ = 13.87 μM), altering pharmacokinetics of co-administered drugs like irbesartan . This suggests potential off-target effects in biological systems .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HBr and forming succinic anhydride derivatives.

-

Photolytic Degradation : UV exposure (254 nm) induces debromination and radical recombination.

科学的研究の応用

2-(2-Bromophenyl)succinic acid finds applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Bromophenyl)succinic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The succinic acid moiety can undergo various metabolic transformations, contributing to the compound’s overall biological activity.

類似化合物との比較

Similar Compounds

Phenylsuccinic acid: Lacks the bromine atom, resulting in different reactivity and applications.

2-(4-Bromophenyl)succinic acid: Bromine atom is positioned at the para position, leading to variations in chemical behavior.

2-(2-Chlorophenyl)succinic acid: Chlorine atom instead of bromine, affecting the compound’s properties and reactivity.

Uniqueness

2-(2-Bromophenyl)succinic acid is unique due to the specific positioning of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable for targeted synthetic applications and research studies.

生物活性

2-(2-Bromophenyl)succinic acid is a derivative of succinic acid that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromophenyl group, which may enhance its interaction with biological targets. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom attached to a phenyl ring, which is further connected to a succinic acid moiety. The presence of the bromine atom may influence the compound's lipophilicity and reactivity, potentially affecting its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives found that compounds similar to this compound demonstrated activity against both gram-positive and gram-negative bacterial strains. For instance, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in Table 1 below.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer) revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The results from these studies are summarized in Table 2.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | ≤50 |

| HCT116 | 10 | ≤50 |

Further dose-response studies determined the half-maximal inhibitory concentration (IC50), which provides insight into the potency of the compound against specific cancer cell lines.

The mechanism by which this compound exerts its biological effects is not entirely elucidated. However, it is believed to involve interactions with specific enzymes or receptors within the cells. Preliminary data suggest that it may inhibit pathways critical for cell proliferation and survival in cancer cells, thereby inducing apoptosis.

Case Studies

- Antibacterial Efficacy : A study published in MDPI highlighted that various derivatives of aryl succinic acids, including those related to this compound, exhibited promising antibacterial activity against multiple strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Cytotoxicity in Cancer Cells : Another investigation focused on assessing the cytotoxic effects of several compounds, including this compound, on cancer cell lines. The results demonstrated significant reductions in cell viability and suggested potential applications in cancer therapy .

特性

IUPAC Name |

2-(2-bromophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695852 | |

| Record name | 2-(2-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20608-82-6 | |

| Record name | 2-(2-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。